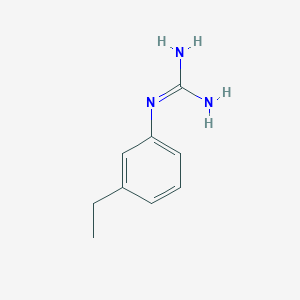

1-(3-Ethylphenyl)guanidine

Description

1-(3-Ethylphenyl)guanidine is a guanidine derivative featuring a phenyl ring substituted with an ethyl group at the meta position. Guanidines are known for their strong basicity due to the resonance-stabilized cationic form, making them valuable in medicinal chemistry, catalysis, and materials science. This compound’s structure combines the planar guanidine moiety with a lipophilic ethylphenyl group, influencing its solubility, reactivity, and biological interactions .

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-(3-ethylphenyl)guanidine |

InChI |

InChI=1S/C9H13N3/c1-2-7-4-3-5-8(6-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |

InChI Key |

OOCLEFCNJHOZDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Ethylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Another method includes the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Industrial production methods often employ transition-metal-catalyzed guanidine synthesis, which provides efficient and scalable routes to multisubstituted guanidines .

Chemical Reactions Analysis

1-(3-Ethylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: Guanidines can be oxidized to form corresponding ureas or other oxidized derivatives.

Reduction: Reduction reactions can convert guanidines to amines or other reduced forms.

Substitution: Guanidines can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides

Scientific Research Applications

1-(3-Ethylphenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethylphenyl)guanidine involves its strong basicity and ability to form hydrogen bonds. At physiological pH, guanidines exist primarily as guanidinium ions, which can interact with various molecular targets through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to their biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Effects on Basicity and Electronic Properties

The basicity (pKa) of aryl guanidines is highly sensitive to substituents. Electron-donating groups (e.g., ethyl) increase basicity by stabilizing the protonated form, while electron-withdrawing groups (e.g., Cl, CF₃) reduce it. For example:

- 1-(3-Ethylphenyl)guanidine : Predicted to have higher pKa due to the ethyl group’s electron-donating nature.

- 1-(5-Chloro-2-pyridinyl)guanidine : Exhibits a pKa prediction error of +1.05 units due to the electron-withdrawing Cl and pyridinyl group .

- 1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine : The CF₃ group further lowers pKa, enhancing electrophilicity for anti-cancer activity .

Table 1: Basicity and Electronic Effects

Structural and Physicochemical Properties

Molecular Weight and Melting Points

- 1-(3-Ethylphenyl)guanidine : Estimated molecular weight ~163.2 g/mol (C₉H₁₃N₃).

- 1-(3-Chloro-4-methylphenyl)guanidine : Molecular weight 183.64 g/mol (C₈H₁₀ClN₃), with a melting point influenced by Cl and methyl groups .

- Aptiganel (1-(3-Ethylphenyl)-1-methyl-3-(1-naphthyl)guanidine) : Higher molecular weight (303.4 g/mol) due to naphthyl and methyl groups; melting point >250°C .

Table 2: Physical Properties

Anti-Cancer Activity

- Diaryl Guanidinium Derivatives : Compounds like 1-(4-Chloro-3-(trifluoromethyl)phenyl)guanidine show anti-cancer activity via kinase inhibition, with IC₅₀ values in the µM range. The CF₃ group enhances target binding .

Ion Channel Modulation

- Ethylguanidine: Less effective, blocking only at negative potentials, highlighting the importance of aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.